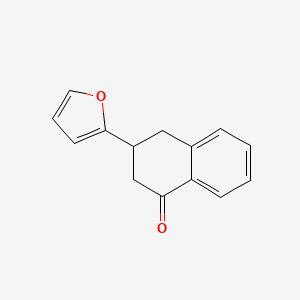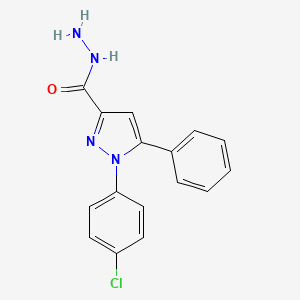![molecular formula C20H18N4O B14553617 (E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene CAS No. 62164-45-8](/img/structure/B14553617.png)
(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a hydrazone moiety, which is a functional group containing a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene typically involves the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a diazotization reaction with aniline to yield the final product. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazene group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
62164-45-8 |
|---|---|
Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N'-anilino-2-methoxy-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4O/c1-25-19-15-9-8-14-18(19)20(23-21-16-10-4-2-5-11-16)24-22-17-12-6-3-7-13-17/h2-15,21H,1H3 |
InChI Key |
QQUZIMUGJXAUHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14553571.png)
![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide](/img/structure/B14553572.png)
![O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate](/img/structure/B14553578.png)




![5-Chloro-N-methyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide](/img/structure/B14553606.png)
![(9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone)](/img/structure/B14553611.png)

